4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
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Overview
Description
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H13F3N4.2ClH. It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a pyrimidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 4-piperidinylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction could produce a piperidine derivative.
Scientific Research Applications
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is unique due to its combination of a piperidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity compared to similar compounds.
Properties
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWPINSAZWWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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